hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide
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Overview
Description
Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide is a bicyclic compound that serves as a low molecular weight polar scaffold. The structure of this compound allows for the generation of libraries of 3D-shaped molecules, making it a valuable tool in medicinal chemistry .
Preparation Methods
The synthesis of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide typically involves a [3 + 2] cycloaddition reaction. One practical method includes the generation of an ylide from N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine and 4-substituted 2,3-dihydrothiophene 1,1-dioxides . This reaction yields 3-substituted this compound derivatives as single diastereomers . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted derivatives of the parent compound .
Scientific Research Applications
Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide has a wide range of scientific research applications. In chemistry, it is used as a scaffold for constructing compound libraries aimed at drug discovery . In biology, it has been explored for its potential as an inhibitor of neurotropic alphaviruses . In medicine, derivatives of this compound have shown promise in the development of new therapeutic agents . Industrial applications include its use in the synthesis of organic sensitizers for dye-sensitized solar cells .
Mechanism of Action
The mechanism of action of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s polar scaffold allows it to bind to various biological targets, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide can be compared to other similar compounds, such as thieno[3,4-c]pyrrole and thieno[2,3-b]pyrrole derivatives . The uniqueness of this compound lies in its ability to generate diverse 3D-shaped molecules, making it particularly valuable in drug discovery .
Properties
CAS No. |
1000931-52-1 |
---|---|
Molecular Formula |
C6H11NO2S |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)2-1-5-3-7-4-6(5)10/h5-7H,1-4H2 |
InChI Key |
XUHXWYFUDSFSMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2C1CNC2 |
Origin of Product |
United States |
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